molecular formula C29H36O8 B073817 Silux CAS No. 1565-94-2

Silux

Cat. No.: B073817
CAS No.: 1565-94-2
M. Wt: 512.6 g/mol
InChI Key: AMFGWXWBFGVCKG-UHFFFAOYSA-N
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Description

Silux is a compound that belongs to the family of siloxane polymers, commonly known as silicones. These compounds are characterized by their unique inorganic-organic polymer structure, which imparts a range of advantageous properties. Siloxane polymers are widely used in various applications, including pharmaceuticals, medical devices, nautical sealants, and high-temperature lubricants .

Mechanism of Action

Silux, also known as Bisphenol A-glycidyl methacrylate (Bis-GMA)

, is a resin commonly used in dental composite, dental sealants, and dental cement . It is the diester derived from methacrylic acid and the bisphenol A diglycidyl ether . Here is an overview of its mechanism of action:

Biochemical Analysis

Biochemical Properties

Bis-GMA is a type of bisphenol A (BPA) derivative . It is used in dental restorations due to its ability to form a strong, durable bond with tooth structure . The nature of these interactions is primarily physical, involving forces such as van der Waals forces and hydrogen bonding .

Cellular Effects

The effects of Bis-GMA on cells are complex and multifaceted. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Bis-GMA interacts with various biomolecules within the cell . These interactions can lead to changes in gene expression and enzyme activity, which in turn can influence cellular function . The exact nature of these interactions and their consequences are still being investigated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis-GMA can change over time . This is due to factors such as the stability of the compound, its rate of degradation, and the long-term effects of its interactions with cellular components .

Dosage Effects in Animal Models

The effects of Bis-GMA in animal models can vary depending on the dosage . At high doses, Bis-GMA can have toxic or adverse effects . At lower doses, it may have beneficial effects, such as improving the strength and durability of dental restorations .

Metabolic Pathways

Bis-GMA is involved in various metabolic pathways within the cell . It can interact with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels . The exact nature of these interactions and their consequences are still being investigated .

Transport and Distribution

Within cells and tissues, Bis-GMA is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Bis-GMA can have significant effects on its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: Siloxane polymers undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Siloxane polymers can be oxidized using reagents such as hydrogen peroxide or ozone under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of siloxane polymers can lead to the formation of silanol groups, while substitution reactions can introduce various functional groups into the polymer chain .

Scientific Research Applications

Siloxane polymers have a wide range of scientific research applications due to their unique properties

Comparison with Similar Compounds

Siloxane polymers are unique compared to other similar compounds due to their inorganic-organic hybrid structure. Similar compounds include:

Siloxane polymers stand out due to their versatility and wide range of applications, making them indispensable in various fields .

Properties

IUPAC Name

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O8/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFGWXWBFGVCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30757-19-8, Array, 1565-94-2 (Parent)
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30757-19-8
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Record name Bisphenol A-glycidyl methacrylate
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DSSTOX Substance ID

DTXSID7044841
Record name Bisphenol A glycidyl methacrylate
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Molecular Weight

512.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Aldrich MSDS]
Record name Bisphenol A-glycidyl methacrylate
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CAS No.

1565-94-2, 12704-74-4, 83382-93-8
Record name Bisphenol A diglycidyl ether dimethacrylate
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Record name Bisphenol A-glycidyl methacrylate
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Record name Silux
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083382938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester
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Record name Bisphenol A glycidyl methacrylate
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Record name (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] bismethacrylate
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Record name ISOPROPYLIDENEDIPHENYL BISOXYHYDROXYPROPYL METHACRYLATE
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Synthesis routes and methods

Procedure details

adduct of 1 mole of bisphenol A with 2 moles of glycidyl methacrylate
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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